molecular formula C21H24ClNO3 B2422080 {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794741-62-0

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate

Cat. No.: B2422080
CAS No.: 1794741-62-0
M. Wt: 373.88
InChI Key: WRIISZXTCXBAMM-UHFFFAOYSA-N
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Description

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate is a chemical compound with the molecular formula C21H24ClNO3 and a molecular weight of 373.88. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a tert-butylbenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-21(2,3)17-8-6-16(7-9-17)20(25)26-14-19(24)23-13-12-15-4-10-18(22)11-5-15/h4-11H,12-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIISZXTCXBAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorophenylethylamine, which is then reacted with methyl 4-tert-butylbenzoate under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate can be compared with other similar compounds, such as:

    4-Chlorophenylethylamine: Shares the chlorophenyl group but lacks the carbamoyl and tert-butylbenzoate moieties.

    Methyl 4-tert-butylbenzoate: Contains the tert-butylbenzoate group but lacks the chlorophenyl and carbamoyl groups. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound {[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClNO2C_{16}H_{20}ClNO_2, and it features a chlorophenyl group, a carbamoyl moiety, and a tert-butylbenzoate structure. The presence of these functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular Weight295.79 g/mol
IUPAC NameThis compound
CAS NumberNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butylbenzoic acid with a chlorophenyl ethyl amine derivative under controlled conditions to form the desired carbamate. This process may require catalysts or specific solvents to optimize yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Some studies have shown that derivatives of benzoates can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated efficacy against breast cancer cell lines by targeting specific signaling pathways (Lacy et al., 2004; Kostova, 2005).
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases (Todeschini et al., 1998).
  • Antimicrobial Properties : Research has indicated that certain benzoate derivatives have antimicrobial effects against various bacteria and fungi, suggesting potential applications in infection control (Borges et al., 2005).

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzoate derivatives indicated that those with chlorophenyl substitutions exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Mechanisms : In vitro assays demonstrated that compounds with similar structures inhibited the production of nitric oxide in activated macrophages, suggesting a mechanism for anti-inflammatory activity. This was further supported by in vivo studies showing reduced edema in animal models treated with these compounds.
  • Antimicrobial Activity : A comparative study highlighted that derivatives of methyl benzoates showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group was noted to enhance the antibacterial potency compared to unsubstituted analogs.

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